molecular formula C34H47ClN2O6 B12379611 Anticancer agent 193

Anticancer agent 193

Cat. No.: B12379611
M. Wt: 615.2 g/mol
InChI Key: QCEQYXWLRRDGDP-NWDSAUNBSA-N
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Description

Anticancer agent 193: is a compound known for its ability to induce ferritinophagy, which ultimately triggers ferroptosis. Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid reactive oxygen species and the release of ferrous ions. This compound has shown significant potential in promoting the death of colorectal cancer cells through an autophagy-dependent mechanism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 193 involves multiple steps, starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors, purification techniques such as chromatography, and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Anticancer agent 193 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include lipid reactive oxygen species and ferrous ions, which are critical for the compound’s biological activity .

Scientific Research Applications

Anticancer agent 193 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study ferritinophagy and ferroptosis mechanisms.

    Biology: Investigated for its role in inducing cell death in cancer cells, particularly colorectal cancer cells.

    Medicine: Explored as a potential therapeutic agent for the treatment of colorectal cancer and other types of cancer.

Mechanism of Action

The mechanism of action of Anticancer agent 193 involves the induction of ferritinophagy, which leads to the release of ferrous ions and the production of lipid reactive oxygen species. These events trigger ferroptosis, a form of regulated cell death. The compound targets specific molecular pathways, including the LC3-NCOA4-FTH1 axis, to exert its effects .

Comparison with Similar Compounds

  • Piragliatin
  • CM-10-18
  • MK-0941 free base
  • AMG-1694
  • AZD1656
  • Globalagliatin
  • Palmitelaidic Acid
  • AMG-3969
  • RO-28-1675
  • AR453588 hydrochloride
  • PSN-GK1
  • Cadisegliatin
  • IHVR-11029
  • PF-04991532
  • GKA-71
  • AZD1092
  • Glucokinase activator 6
  • Dorzagliatin (Standard)
  • GKA50 quarterhydrate
  • Glucokinase activator 3
  • Nerigliatin
  • PF-04279405
  • Dorzagliatin
  • AM-2394
  • BMS-820132

Uniqueness: Anticancer agent 193 is unique due to its specific ability to induce ferritinophagy and trigger ferroptosis. This sets it apart from other compounds that may target different pathways or mechanisms of cell death. Its effectiveness in promoting the death of colorectal cancer cells through an autophagy-dependent mechanism further highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C34H47ClN2O6

Molecular Weight

615.2 g/mol

IUPAC Name

[(1R,9S,10S)-4,12-dimethoxy-17-methyl-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-3-yl] 12-(2-chloroprop-2-enoylamino)dodecanoate

InChI

InChI=1S/C34H47ClN2O6/c1-23(35)33(40)36-18-13-11-9-7-5-6-8-10-12-14-30(39)43-32-28(41-3)16-15-24-20-26-25-21-29(42-4)27(38)22-34(25,31(24)32)17-19-37(26)2/h15-16,21,25-26H,1,5-14,17-20,22H2,2-4H3,(H,36,40)/t25-,26+,34-/m1/s1

InChI Key

QCEQYXWLRRDGDP-NWDSAUNBSA-N

Isomeric SMILES

CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)OC(=O)CCCCCCCCCCCNC(=O)C(=C)Cl)OC

Canonical SMILES

CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)OC(=O)CCCCCCCCCCCNC(=O)C(=C)Cl)OC

Origin of Product

United States

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